1,3,7-Octatriene

isomer separation fractional distillation physical property differentiation

1,3,7-Octatriene (CAS 1002-35-3, C₈H₁₂, MW 108.18 g/mol) is a linear, unconjugated acyclic triene featuring a conjugated 1,3-diene system and an isolated terminal double bond at the 7-position. This structural motif—formally classified as octa-1,3,7-triene and also known as α-ocimene—places it within a broader family of C₈H₁₂ triene isomers that differ critically in double-bond position and conjugation.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
Cat. No. B13812992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Octatriene
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC=CCCC=CC=C
InChIInChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2/b7-5+
InChIKeyZTJHDEXGCKAXRZ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7-Octatriene Procurement Guide: Key Physicochemical and Structural Differentiators for C8 Triene Selection


1,3,7-Octatriene (CAS 1002-35-3, C₈H₁₂, MW 108.18 g/mol) is a linear, unconjugated acyclic triene featuring a conjugated 1,3-diene system and an isolated terminal double bond at the 7-position . This structural motif—formally classified as octa-1,3,7-triene and also known as α-ocimene—places it within a broader family of C₈H₁₂ triene isomers that differ critically in double-bond position and conjugation . Its boiling point of 124.5 °C at 760 mmHg and density of 0.749 g/cm³ position it as the most volatile among the unbranched octatriene isomers . The compound is primarily accessed via catalytic dimerization of 1,3-butadiene and serves as a strategic intermediate for pericyclic chemistry, selective hydrogenation, copolymer synthesis, and cross-linked absorbent materials .

Why 1,3,7-Octatriene Cannot Be Casually Replaced by 1,3,6- or 2,4,6-Octatriene in Research and Industrial Workflows


Despite sharing an identical molecular formula (C₈H₁₂), the octatriene positional isomers exhibit fundamentally divergent reactivity, physical separability, and downstream application profiles that preclude generic interchange. The unconjugated 1,3,7-isomer possesses a terminal isolated double bond that participates in selective chemistries—including regiospecific hydrocyanation yielding six distinct nitrile products and pendant vinyl-functionalized copolymer synthesis —that are inaccessible to the fully conjugated 2,4,6-isomer. Critically, 1,3,7-octatriene demonstrates resistance to potassium amide-catalyzed isomerization, whereas 1,3,6-octatriene is quantitatively converted to 2,4,6-octatriene under identical conditions, enabling unique separation strategies . The boiling point gap of approximately 23 °C between 1,3,7-octatriene (124.5 °C) and 2,4,6-octatriene (147.5 °C) further permits facile fractional distillation from isomer mixtures . These convergent differences in chemical behavior, catalyst compatibility, and physical properties establish 1,3,7-octatriene as a functionally distinct procurement item rather than an interchangeable C₈H₁₂ triene.

Quantitative Head-to-Head Evidence: Where 1,3,7-Octatriene Differentiates from Its Closest C8H12 Isomers


Boiling Point Gap of 23 °C vs. 2,4,6-Octatriene Enables Distillation-Based Isomer Separation

1,3,7-Octatriene exhibits a boiling point of 124.5 °C at 760 mmHg, which is substantially lower than that of its fully conjugated positional isomer 2,4,6-octatriene (147.5 °C at 760 mmHg), a difference of approximately 23 °C . The 1,3,6-isomer boils at an intermediate 130.8 °C, yielding a ~6 °C separation from the 1,3,7-form . NIST corroborates the 1,3,7-boiling point as 393 K (≈120 °C) and the 2,4,6-boiling point as 401 K (≈128 °C), confirming a consistent ~8 K gap . The larger ΔBP relative to 2,4,6-octatriene enables practical fractional distillation from ternary isomer mixtures without derivatization.

isomer separation fractional distillation physical property differentiation

Selective Resistance to Potassium Amide Isomerization Enables Unique 1,3,7-/2,4,6-Isomer Separation Strategy

Under potassium amide or substituted potassium amide catalysis, 1,3,6-octatriene undergoes quantitative isomerization to the fully conjugated 2,4,6-octatriene, while 1,3,7-octatriene remains essentially unchanged . US Patent 3,441,629 explicitly teaches that contacting a mixture of 1,3,6- and 1,3,7-triene isomers with a potassium amide catalyst results in selective conversion of the 1,3,6-component to 2,4,6-triene, with 'substantially no change occurring in the 1,3,7-triene compound' . The resulting 2,4,6-isomer (BP 147.5 °C) can then be readily separated from unreacted 1,3,7-triene (BP 124.5 °C) by distillation.

chemoselective isomerization triene separation potassium amide catalysis

Butadiene Dimerization Catalyst System Achieves TON > 80,000 and TOF > 5,000 h⁻¹ for 1,3,7-Octatriene Synthesis

Harkal et al. (2005) reported a palladium carbene catalyst system—1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-3H-imidazolidenylpalladium(0) complex 9—that achieves unprecedented catalyst efficiency for the selective dimerization of 1,3-butadiene to 1,3,7-octatriene, with a turnover number (TON) exceeding 80,000 and a turnover frequency (TOF) exceeding 5,000 h⁻¹ . By contrast, conventional Pd/phosphine systems typically produce 1,3,7-octatriene as a minor component (<4% yield) alongside dominant telomerization products such as 2,7-octadienyl alkyl ethers . A complementary heterogeneous Pd catalyst supported on sterically encumbered NHC polymer achieved 93.5% selectivity to 1,3,7-octatriene in vapor-phase butadiene dimerization with isopropanol, matching homogeneous catalyst performance . Nickel-atom-derived catalysts in the presence of ethanol also deliver high-yield linear dimerization of butadiene to (E)- and (Z)-1,3,7-octatriene with approximately 92% conversion .

butadiene dimerization palladium carbene catalysis catalyst productivity

Hydrocyanation of 1,3,7-Octatriene Yields Six Distinct Nitriles vs. Simpler Product Profiles from Conjugated Dienes

Keim, Behr, and Bioul (1982) demonstrated that 1,3,7-octatriene—uniquely among trienes studied—undergoes nickel(0)-phosphite-catalyzed hydrocyanation to produce six distinct mononitriles, with cyano groups attaching exclusively to carbon positions 2 or 4 of the C8 chain . This product diversity arises from the combination of an isolated double bond and a conjugated diene system within the same molecule, enabling both allyl-mechanism addition across the conjugated diene and concomitant isomerization of the isolated double bond. By comparison, the hydrocyanation of simple conjugated dienes such as butadiene, piperylene, and isoprene yielded mainly 1,4-adducts with decreasing conversion in the order butadiene > piperylene > isoprene, while nonconjugated α-ω-diolefins (1,4-pentadiene, 1,5-hexadiene, 1,7-octadiene) gave products originating primarily from pre-isomerization to conjugated dienes .

hydrocyanation nitrile synthesis regioselectivity nickel catalysis

Controlled Copolymer Incorporation of 2–21 mol% 1,3,7-Octatriene into Isoprene Copolymers with M_n Tunable from 23,000 to 102,000 g/mol

Ajellal et al. (2008) demonstrated that 1,3,7-octatriene can be copolymerized with isoprene using a homogeneous Ziegler-Natta catalyst system (diallylneodymium chloride, magnesium chloride, THF, MAO) to produce P(IP-co-OT) copolymers with precisely controlled octatriene incorporation ranging from 2 to 21 mol% and tunable molecular weights (M_n = 23,000–102,000 g/mol) while retaining a 1,4-cis-rich microstructure . Subsequent patents from Kuraray Co. further disclose that 1,3,7-octatriene-isoprene copolymers can be obtained with narrow molecular weight distributions (M_w/M_n < 1.44) . The pendant vinyl groups from the 7-position double bond of incorporated octatriene units were then selectively transformed into phosphonate groups via Rh-catalyzed hydrophosphorylation, demonstrating the unique value of the terminal double bond . By contrast, 1,3,6-octatriene or 2,4,6-octatriene incorporation would not afford the same pendant vinyl architecture due to the absence or relocation of the isolated terminal double bond.

copolymerization pendant vinyl functionality elastomer functionalization Ziegler-Natta catalysis

Cross-Linked 1,3,7-Octatriene Foams Achieve Absorbent Capacity of 10–50% Dry-Basis Density with Synthetic Urine

US Patent 5,922,780 (Procter & Gamble) discloses cross-linked polymers made from 1,3,7-octatriene (or like conjugated polyenes) with a cross-linking agent having at least two activated double bonds such as ethylene glycol dimethacrylate (EGDM), in a monomer mixture comprising 50–98 wt% polyene and 2–70 wt% cross-linker . The resulting hydrophilic, flexible, nonionic foam structures of interconnected open cells, when formulated with a toxicologically acceptable hygroscopic hydrated salt, achieve a free absorbent capacity with synthetic urine (surface tension 65 ± 5 dynes/cm) of approximately 10–50% of their dry basis density when measured in the collapsed state at 31 °C . Cross-linked polymer patents further specify a 70:30 weight ratio of 1,3,7-octatriene to EGDM with azoisobutyronitrile initiator as a representative formulation . While the patent claims encompass other conjugated polyenes (1,3,6-octatriene, 2,6-dimethyl-1,3,7-octatriene, etc.), 1,3,7-octatriene is explicitly listed as a preferred embodiment owing to the favorable reactivity of its terminal double bond in free-radical cross-linking .

absorbent polymer cross-linked foam superabsorbent diaper materials

High-Value Research and Industrial Application Scenarios for 1,3,7-Octatriene Based on Verified Differential Evidence


Scalable Synthesis of High-Purity 1,3,7-Octatriene via Selective Butadiene Dimerization with Pd Carbene Catalysts

Procurement of 1,3,7-octatriene for in-house synthesis or toll manufacturing is most justified when deploying the Pd carbene catalyst system (TON > 80,000, TOF > 5,000 h⁻¹) or the heterogeneous Pd/NHC catalyst (93.5% selectivity) that directly addresses the historical selectivity problem of butadiene dimerization. Conventional Pd/phosphine catalysts produce <4% 1,3,7-octatriene alongside dominant telomerization products, making the optimized systems essential for economically viable production . The resulting product, with a boiling point of ~124.5 °C, can be purified by fractional distillation from any co-produced 2,4,6-octatriene (BP 147.5 °C) or 1,3,6-octatriene (BP 130.8 °C).

Functional Elastomer Production via Isoprene/1,3,7-Octatriene Copolymerization with Post-Polymerization Phosphorylation

For procurement of 1,3,7-octatriene destined for functional elastomer R&D or production, the key differentiator is its terminal isolated double bond, which survives Ziegler-Natta copolymerization with isoprene to afford pendant vinyl groups at 2–21 mol% incorporation levels (M_n = 23,000–102,000 g/mol, M_w/M_n < 1.44) . These pendant vinyl moieties are then selectively hydrophosphorylated using Rh catalysts to introduce phosphonate functionality without disrupting the polyisoprene backbone. Alternative triene isomers (1,3,6- or 2,4,6-octatriene) lack the terminal double bond geometry required for this post-polymerization functionalization strategy, making 1,3,7-octatriene the only viable monomer for this materials design.

Separation of Mixed Octatriene Isomer Streams Using Chemoselective Potassium Amide Isomerization

When a mixed octatriene stream is obtained from non-selective butadiene dimerization, procurement of 1,3,7-octatriene can be optimized in-house by exploiting its unique resistance to potassium amide-catalyzed isomerization. Treatment of a ternary mixture with potassium amide or potassium l,l,3,3-tetramethylbutylamide selectively converts 1,3,6-octatriene to 2,4,6-octatriene while leaving 1,3,7-octatriene unchanged . The resulting 23 °C boiling point gap between the 1,3,7- and 2,4,6-isomers then permits straightforward fractional distillation to recover high-purity 1,3,7-octatriene. This patent-validated strategy eliminates the need for preparative chromatography and is scalable to production volumes.

Absorbent Foam Manufacturing for Hygiene Articles Using 1,3,7-Octatrirene/EGDM Cross-Linked Polymers

For industrial procurement of 1,3,7-octatriene targeting absorbent hygiene applications, the Procter & Gamble patent family provides a validated formulation: 70:30 wt/wt 1,3,7-octatriene to ethylene glycol dimethacrylate (EGDM) with azoisobutyronitrile initiator, yielding open-cell foams with free absorbent capacities of 10–50% of dry basis density against synthetic urine . The terminal double bond of 1,3,7-octatriene participates efficiently in free-radical cross-linking with EGDM, and the resulting nonionic, flexible foam structure meets the specific surface area (≥0.025 m²/cc) and hygroscopic salt loading (≥0.1 wt%) specifications required for diaper core applications. Alternative trienes, while broadly claimed, are not exemplified with equivalent performance data in the patent literature.

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